molecular formula C16H20N2O B2688854 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole CAS No. 754235-39-7

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole

Cat. No.: B2688854
CAS No.: 754235-39-7
M. Wt: 256.349
InChI Key: ZDACBWZEALXAQR-UHFFFAOYSA-N
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Description

“1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is a chemical compound with the molecular formula C16H20N2O . It is also known by other synonyms such as “1-(azepan-1-yl)-2-indol-1-ylethanone” and "1-(azepan-1-yl)-2-(1H-indol-1-yl)ethan-1-one" .


Molecular Structure Analysis

The molecular weight of “this compound” is 256.343 . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 and a boiling point of 455.0±28.0 °C at 760 mmHg . The melting point and flash point are not specified .

Scientific Research Applications

Cooperative Rh/Chiral Phosphoric Acid Catalysis

A study by Loui, Suneja, and Schneider (2021) demonstrated a stereoselective (3 + 3)-cycloannulation process that combines carbonyl ylides with indolyl-2-methides to produce oxa-bridged azepino[1,2-a]indoles. This one-step synthesis uses cooperative rhodium and chiral phosphoric acid catalysis, yielding products with three stereogenic centers, good stereoselectivity, and valuable heterocyclic complexity (Loui, Suneja, & Schneider, 2021).

Rhodium-Catalyzed Cycloadditions

Lang, Zhu, Wang, Lu, and Wang (2017) developed a method for regioselectively preparing azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition between 3-diazoindolin-2-imines and 1,3-dienes. This process also enables the construction of azepino[2,3-b]indol-4(1H)-ones using 2-[(trimethylsilyl)oxy]-1,3-butadiene as the diene component, demonstrating moderate to good yields (Lang et al., 2017).

Novel Radical Cyclizations

Bennasar, Roca, and García-Díaz (2007) utilized regioselective 7- and 8-endo cyclizations of selenoester derived 2-indolylacyl radicals with amino tethered alkenes to synthesize azepino[3,2-b]- and azocino[4,3-b]indoles, highlighting their use in constructing complex tricyclic subunits found in indole alkaloids like mersicarpine and apparicine (Bennasar, Roca, & García-Díaz, 2007).

Oxidative Cyclization Catalyzed by CpIr Complex

Fujita, Yamamoto, and Yamaguchi (2002) reported an iridium-catalyzed oxidative cyclization of amino alcohols leading to the synthesis of indole derivatives from 2-aminophenethyl alcohols. This catalytic system also effectively synthesizes 1,2,3,4-tetrahydroquinolines and 2,3,4,5-tetrahydro-1-benzazepine, illustrating its versatility in generating various heterocyclic compounds (Fujita, Yamamoto, & Yamaguchi, 2002).

Palladium-Catalyzed Domino Reaction

Zheng, Chen, and Fan (2014) described a palladium(II)-catalyzed domino heterocyclization/Heck reaction that constructs 3,4-fused tricyclic azepino[5,4,3-cd]indoles from 2-alkynyl anilines, isocyanides, and α,β-unsaturated acids. This method showcases a regioselective meta-functionalization of 2-alkynylanilines using a dearomatization strategy (Zheng, Chen, & Fan, 2014).

Safety and Hazards

Specific safety and hazard information for “1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

1-(azepan-1-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(17-10-5-1-2-6-11-17)13-18-12-9-14-7-3-4-8-15(14)18/h3-4,7-9,12H,1-2,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACBWZEALXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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